Cas no 93245-98-8 (1,4-Dioxaspiro[4.5]decane-8-carbaldehyde)

1,4-Dioxaspiro[4.5]decane-8-carbaldehyde structure
93245-98-8 structure
1,4-Dioxaspiro[4.5]decane-8-carbaldehyde
93245-98-8
C9H14O3
170.205663204193
MFCD11847774
1006871
9898947

1,4-Dioxaspiro[4.5]decane-8-carbaldehyde Properties

Names and Identifiers

    • 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde
    • 1,4-Dioxa-spiro[4.5]decane-8-carbaldehyde
    • 1,4-Dioxaspiro[4.5]decan-8-carboxaldehyde
    • 8-Carboxaldehyde-1,4-dioxaspiro[4.5]decane
    • PB43870
    • EN300-172618
    • AB7089
    • MFCD11847774
    • CS-0169564
    • AKOS015855813
    • 4,4-(ethylenedioxy)cyclohexane carbaldehyde
    • F8888-7350
    • HFBULKBCEFQYCJ-UHFFFAOYSA-N
    • 1,4-dioxaspiro[4,5]decane-8-carbaldehyde
    • DTXSID40432508
    • Z1255380045
    • 1,4-dioxaspiro-[4.5]decane-8-carbaldehyde
    • 1,4-dioxa-spiro-[4.5]decane-8-carbaldehyde
    • AS-44816
    • 1,4-Dioxaspiro[4.5]decane-8-carboxaldehyde
    • 93245-98-8
    • SCHEMBL87185
    • 1,4-dioxa-spiro[4.5]decane-8-carboxaldehyde
    • DB-328760
    • +Expand
    • MFCD11847774
    • HFBULKBCEFQYCJ-UHFFFAOYSA-N
    • 1S/C9H14O3/c10-7-8-1-3-9(4-2-8)11-5-6-12-9/h7-8H,1-6H2
    • O=CC1CCC2(OCCO2)CC1

Computed Properties

  • 170.094294304g/mol
  • 0
  • 3
  • 1
  • 170.094294304g/mol
  • 12
  • 163
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 0.4
  • 35.5Ų

1,4-Dioxaspiro[4.5]decane-8-carbaldehyde Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003E5O-250mg
1,4-Dioxaspiro[4.5]decane-8-carbaldehyde
93245-98-8 95%
250mg
$106.00 2024-04-20
A2B Chem LLC
AB57516-250mg
1,4-Dioxaspiro[4.5]decane-8-carbaldehyde
93245-98-8 95%
250mg
$103.00 2024-07-18
Aaron
AR003EE0-100mg
1,4-Dioxaspiro[4.5]decane-8-carbaldehyde
93245-98-8 95%
100mg
$73.00 2024-07-18
abcr
AB450939-250 mg
1,4-Dioxaspiro[4.5]decane-8-carboxaldehyde; .
93245-98-8
250MG
€584.70 2023-07-18
Advanced ChemBlocks
H-8686-250MG
1,4-Dioxaspiro[4.5]decane-8-carbaldehyde
93245-98-8 95%
250MG
$90 2023-09-15
Alichem
A289000627-5g
1,4-Dioxaspiro[4.5]decane-8-carbaldehyde
93245-98-8 95%
5g
$959.50 2023-08-31
Ambeed
A521568-100mg
1,4-Dioxaspiro[4.5]decane-8-carbaldehyde
93245-98-8 97%
100mg
$98.0
Apollo Scientific
OR451152-1g
1,4-Dioxaspiro[4.5]decane-8-carboxaldehyde
93245-98-8
1g
£660.00 2023-08-31
Chemenu
CM129753-10g
1,4-dioxaspiro[4.5]decane-8-carbaldehyde
93245-98-8 95%
10g
$1550 2021-08-05
Crysdot LLC
CD11010728-250mg
1,4-Dioxaspiro[4.5]decane-8-carbaldehyde
93245-98-8 95+%
250mg
$385 2024-07-19

1,4-Dioxaspiro[4.5]decane-8-carbaldehyde Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Sodium bicarbonate ,  Dess-Martin periodinane Solvents: Dichloromethane ;  5 min, 0 °C; 3 h, rt
Reference
Macrocyclic compounds as modulators of cystic fibrosis transmembrane conductance regulator
, World Intellectual Property Organization, , ,

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  rt → -60 °C; 15 min, -60 °C
1.2 Solvents: Dichloromethane ;  45 min, -60 °C
1.3 Reagents: Triethylamine ;  -60 °C → rt
Reference
New high affinity H3 receptor agonists without a basic side chain
Kitbunnadaj, Ruengwit; Hoffmann, Marcel; Fratantoni, Silvina A.; Bongers, Gerold; Bakker, Remko A.; et al, Bioorganic & Medicinal Chemistry, 2005, 13(23), 6309-6323

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: 1-Methylimidazole Catalysts: 2,2′-Bipyridine ,  Tempo ,  Cuprous iodide Solvents: Acetonitrile ;  overnight, rt
Reference
Liquid crystal compound, liquid crystal composition, and liquid crystal display device
, Japan, , ,

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ;  30 min, -70 - -65 °C
1.2 Reagents: Methanol ;  -70 - -60 °C; -60 °C → rt
Reference
Preparation of N-phenylsulfonylpiperidines as analgesics
, World Intellectual Property Organization, , ,

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ;  -70 - -65 °C; 30 min
1.2 Reagents: Methanol ;  -70 - -60 °C; -60 °C → rt
Reference
Preparation of phenylsulfonamides as analgesics
, World Intellectual Property Organization, , ,

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ;  -70 - -65 °C; 30 min, -70 - -65 °C
1.2 Reagents: Methanol ;  -70 - -60 °C; -60 °C → rt
Reference
Spirocyclic cyclohexane derivatives as analgesics, their preparation, pharmaceutical compositions, and use in the treatment of pain
, Germany, , ,

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  30 min, -78 °C
1.2 Solvents: Dichloromethane ;  2 h, -78 °C
1.3 Reagents: Triethylamine ;  2 h, -78 °C
Reference
Preparation of bifunctional compounds as SMARCA degraders
, World Intellectual Property Organization, , ,

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ;  16 h, 1 atm, 23 °C
Reference
Development of Fluorinated Analogues of Perhexiline with Improved Pharmacokinetic Properties and Retained Efficacy
Tseng, Chih-Chung; Noordali, Hannah; Sani, Monica; Madhani, Melanie; Grant, Denis M.; et al, Journal of Medicinal Chemistry, 2017, 60(7), 2780-2789

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ;  4 h, 1 atm, 23 °C
Reference
Preparation of fluoro perhexiline compounds and their therapeutic use
, World Intellectual Property Organization, , ,

Synthetic Circuit 10

Reaction Conditions
1.1 -
1.2 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron
1.3 Reagents: Pyridinium chlorochromate
Reference
Six-membered nitrogen ring formation by radical cyclization of trichloroacetamides with enones. A synthetic entry to cis-perhydroisoquinoline-3,6-diones
Vila, Xavier; Quirante, Josefina; Paloma, Laura; Bonjoch, Josep, Tetrahedron Letters, 2004, 45(24), 4661-4664

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Oxalyl chloride Catalysts: Dimethyl sulfoxide Solvents: Dichloromethane ;  15 min, -78 °C; 15 min, -78 °C
1.2 Solvents: Dichloromethane ;  15 min, -78 °C; 20 min, -78 °C
1.3 Reagents: Triethylamine Solvents: Dichloromethane ;  15 min, -78 °C; 2 h, -78 °C; -78 °C → rt; overnight, rt
Reference
Preparation of heterocyclic compounds useful for degradation of BTK by conjugation of BTK inhibitors with E3 ligase ligands
, World Intellectual Property Organization, , ,

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Borane Solvents: Tetrahydrofuran
1.2 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane
Reference
(6R,6S)-5,8,10-Trideaza-5,6,7,8-tetrahydrofolate and (6R,6S)-5,8,10-trideaza-5,6,7,8-tetrahydropteroyl-L-ornithine as potential antifolates and antitumor agents. 35
Rosowsky, Andre; Forsch, Ronald A.; Moran, Richard G., Journal of Medicinal Chemistry, 1989, 32(3), 709-15

Synthetic Circuit 13

Reaction Conditions
1.1 Solvents: 2-Methyltetrahydrofuran ,  Water ;  80 min, 20 °C
Reference
Photochemical Homologation for the Preparation of Aliphatic Aldehydes in Flow
Chen, Yiding; Leonardi, Marco; Dingwall, Paul; Labes, Ricardo ; Pasau, Patrick ; et al, Journal of Organic Chemistry, 2018, 83(24), 15558-15568

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Diisopropylamine ,  Butyllithium Solvents: Tetrahydrofuran ,  Hexane
1.2 Solvents: Hexane
1.3 Solvents: Tetrahydrofuran
1.4 Reagents: Water
Reference
A new synthesis of aldehydes from ketones utilizing trimethylsilyldiazomethane
Miwa, Kazuhiro; Aoyama, Toyohiko; Shioiri, Takayuki, Synlett, 1994, (2),

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Morpholine Catalysts: Aluminum Solvents: Toluene ;  -5 °C; 2 h, -5 - 0 °C
1.2 Solvents: Toluene ;  -5 °C; 2 h, -5 °C
Reference
Synthesis of 4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone
Zhu, Shengbo; Liu, Qianfeng; Li, Qigui; Feng, Zhen; Li, Yifei; et al, Yingyong Huagong, 2010, 39(1), 150-152

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ;  -65 °C; 0.5 h, -65 °C
1.2 Reagents: Methanol ;  -65 °C
Reference
Preparation of N-(phenylsulfonyl)benzamides as Bcl-2 inhibitors
, World Intellectual Property Organization, , ,

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  -60 °C; 15 min, -60 °C
1.2 Solvents: Dichloromethane ;  20 min, -60 °C; 15 min, -60 °C
1.3 Reagents: Triethylamine ;  -60 °C → rt
Reference
Preparation of benzamidophenylthienopyrimidinylcyclohexylacetic acid derivatives and analogs for use as DGAT1 inhibitors
, World Intellectual Property Organization, , ,

1,4-Dioxaspiro[4.5]decane-8-carbaldehyde Raw materials

1,4-Dioxaspiro[4.5]decane-8-carbaldehyde Preparation Products

1,4-Dioxaspiro[4.5]decane-8-carbaldehyde Related Literature

93245-98-8 (1,4-Dioxaspiro[4.5]decane-8-carbaldehyde) Related Products

Recommended suppliers
Amadis Chemical Company Limited
(CAS:93245-98-8)1,4-Dioxaspiro[4.5]decane-8-carbaldehyde
A859843
99%
5g
2381.0